4-(Pyridin-3-ylmethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-3-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELZBJNNVNSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance Within Heterocyclic Chemistry
The importance of 4-(Pyridin-3-ylmethoxy)aniline in heterocyclic chemistry is best understood by considering the individual contributions of its core components: the pyridine (B92270) ring and the aniline (B41778) structure. Heterocyclic compounds are a cornerstone of medicinal chemistry, and nitrogen-containing heterocycles, such as pyridine, are of particular interest. nih.govresearchgate.net
The pyridine scaffold is a ubiquitous feature in a vast number of natural products, including vitamins and alkaloids, as well as in a significant portion of FDA-approved drugs. tandfonline.comnih.govnih.gov Its inclusion in a molecule can enhance aqueous solubility and provide a site for hydrogen bonding, which are critical pharmacokinetic properties. nih.govnih.gov The nitrogen atom in the pyridine ring imparts a weak basicity to the molecule. nih.gov The pyridine motif is known to improve metabolic stability, permeability, and the binding of drugs to their targets. nih.gov Research has shown that replacing a phenyl group with a pyridine ring can dramatically increase a compound's biological potency. nih.gov
Aniline and its derivatives are also fundamental building blocks in synthetic organic chemistry and are frequently used in the pharmaceutical industry. umich.edu The amino group on the aniline ring is a key functional group that allows for a wide range of chemical modifications and the formation of various derivatives. vulcanchem.com However, the metabolism of some aniline-containing drugs can sometimes lead to the formation of toxic byproducts, which has prompted research into safer alternatives. umich.edu
The combination of the pyridine and aniline scaffolds in this compound creates a molecule with a rich chemical profile, offering multiple points for further chemical elaboration and the potential for favorable interactions with biological targets.
Importance As a Synthetic Intermediate and Molecular Scaffold
One of the most significant roles of 4-(Pyridin-3-ylmethoxy)aniline in contemporary research is its function as a synthetic intermediate and a molecular scaffold for the construction of biologically active compounds. A molecular scaffold is a core structure upon which various functional groups can be attached to create a library of related compounds. The pyridine-aniline structure serves as a valuable scaffold in drug discovery. nih.gov
The primary synthesis of this compound itself is typically achieved through a Williamson ether synthesis. This involves reacting pyridin-3-ylmethanol with a protected p-aminophenol derivative, such as 4-nitroaniline, under basic conditions, followed by the reduction of the nitro group to an amine. vulcanchem.com
The utility of this compound as a building block is prominently demonstrated in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. google.com For instance, derivatives of this compound, such as 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971), have been used in the preparation of irreversible inhibitors of human epidermal growth factor receptor-2 (HER2), a key protein in some types of breast cancer. chemicalbook.commdpi.com In these syntheses, the aniline (B41778) portion of the molecule is used to form a bond with a quinazoline (B50416) core, a common feature of many kinase inhibitors. mdpi.com The pyridine-containing side chain can then fit into the ATP-binding pocket of the target kinase.
The compound has been instrumental in the development of novel derivatives of lapatinib (B449), a dual inhibitor of both the epidermal growth factor receptor (EGFR) and HER2. mdpi.com By using 3-chloro-4-(pyridin-2-ylmethoxy)aniline as a starting material, researchers have been able to synthesize new compounds with potent inhibitory activity against these cancer-related enzymes. mdpi.com
Evolution of Research Trajectories Pertaining to the Chemical Compound
Strategic Synthesis of the Core Scaffold
Reductive Pathways for Precursors
The subsequent and crucial step in the synthesis is the reduction of the nitro group of the intermediate, 4-(pyridin-3-ylmethoxy)-1-nitrobenzene, to form the desired aniline (B41778) derivative.
Reduction of Nitro-substituted Pyridine-methoxybenzene Intermediates
The reduction of the nitroaromatic intermediate is a well-established transformation in organic synthesis. youtube.com The goal is to selectively reduce the nitro group without affecting the pyridine ring or the ether linkage. A variety of reducing agents and methods can be employed to achieve this transformation.
Catalytic Hydrogenation Techniques and Reducing Agents
Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, with water being the primary byproduct. commonorganicchemistry.com
Palladium on Carbon (Pd/C): This is one of the most common catalysts for this transformation. The reaction is typically carried out under a hydrogen gas atmosphere in a suitable solvent like ethanol, methanol, or ethyl acetate. commonorganicchemistry.comresearchgate.net
Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is another effective catalyst for nitro group reduction. researchgate.net
Raney Nickel: This catalyst is also employed for the hydrogenation of nitro compounds. wikipedia.org
Besides direct hydrogenation with H₂ gas, transfer hydrogenation offers a convenient alternative. This method uses a hydrogen donor molecule in the presence of a catalyst. A common system is ammonium (B1175870) formate (B1220265) with Pd/C.
Other chemical reducing agents are also effective:
Metal-Acid Systems: Combinations like iron in hydrochloric or acetic acid (Fe/HCl or Fe/AcOH) and tin in hydrochloric acid (Sn/HCl) are classic and cost-effective methods for nitro group reduction. youtube.commiracosta.edu Tin(II) chloride (SnCl₂) is noted for its mildness and can be used in the presence of other reducible functional groups. commonorganicchemistry.comresearchgate.net
Sodium Borohydride (B1222165) (NaBH₄): In some specific methodologies, sodium borohydride in combination with other reagents like zinc chloride has been used for the simultaneous reduction of a nitro group and a pyridine ring. google.com
Table 2: Common Reducing Agents for the Conversion of 4-(pyridin-3-ylmethoxy)-1-nitrobenzene
| Reducing Agent/System | Catalyst | Solvent | Key Characteristics |
| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Ethanol, Methanol | High efficiency, clean reaction. commonorganicchemistry.com |
| Hydrogen Gas (H₂) | Platinum(IV) Oxide (PtO₂) | Various | Effective for nitro group reduction. researchgate.net |
| Ammonium Formate | Palladium on Carbon (Pd/C) | Methanol | Transfer hydrogenation, avoids handling H₂ gas. |
| Iron (Fe) / Hydrochloric Acid (HCl) | - | Water, Ethanol | Cost-effective, classical method. youtube.com |
| Tin(II) Chloride (SnCl₂) | - | Ethanol, Ethyl Acetate | Mild conditions, good functional group tolerance. commonorganicchemistry.comresearchgate.net |
Emerging and Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and efficient synthetic routes.
Microwave-Assisted Reaction Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for both the Williamson ether synthesis and the nitro group reduction steps. nih.goveurekaselect.com The rapid heating provided by microwaves can lead to faster reaction rates and cleaner product formation.
Enzymatic Catalysis and Solvent-Free Methodologies
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. acs.org
Enzymatic Reduction: Nitroreductase enzymes can be used for the reduction of aromatic nitro compounds to anilines. nih.gov These enzymatic reactions are highly chemoselective and operate under mild, aqueous conditions, avoiding the need for high pressures, temperatures, and heavy metal catalysts. acs.org Immobilizing the enzyme can also allow for its reuse, further enhancing the sustainability of the process. nih.gov
Solvent-Free Reactions: Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it reduces waste and the environmental impact associated with solvent use. rsc.org For instance, some syntheses of related heterocyclic compounds have been successfully carried out without a solvent, sometimes with microwave assistance or using a recyclable medium like polyethylene (B3416737) glycol (PEG). rsc.orgnih.gov While specific examples for this compound are not extensively documented, these approaches represent a promising direction for future synthetic development.
Vibrational Spectroscopy Applications
Vibrational spectroscopy is instrumental in identifying the key functional groups within the this compound molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups. For this compound, the primary amine (NH₂), ether (C-O-C), and aromatic rings (C=C and C-H) are the main features of interest.
The N-H stretching vibrations of the primary amine are expected to produce two distinct bands in the region of 3400-3250 cm⁻¹. guidechem.com The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. The C-N stretching of the aromatic amine would be observed in the 1335-1250 cm⁻¹ range. guidechem.com The ether linkage is characterized by a strong C-O-C stretching band, anticipated between 1260-1050 cm⁻¹. The presence of both aniline and pyridine rings will result in multiple C=C stretching bands in the 1600-1450 cm⁻¹ region and aromatic C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz
Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Asymmetric Stretch | ~3400 | Medium |
| Primary Amine | N-H Symmetric Stretch | ~3300 | Medium |
| Primary Amine | N-H Scissoring | ~1620 | Medium |
| Aromatic Rings | C-H Stretch | 3000-3100 | Medium-Weak |
| Methylene (B1212753) (-CH₂-) | C-H Stretch | 2850-2960 | Medium-Weak |
| Ether | C-O-C Asymmetric Stretch | ~1240 | Strong |
| Aromatic Amine | C-N Stretch | ~1280 | Strong |
| Aromatic Rings | C=C Stretch | 1450-1600 | Medium-Weak |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic rings of both the aniline and pyridine moieties are expected to produce strong signals in the Raman spectrum. The symmetric ring breathing modes of the pyridine and benzene (B151609) rings would be particularly prominent, typically appearing around 1000 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.netresearchgate.net
Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Rings | C-H Stretch | 3000-3100 | Medium |
| Pyridine Ring | Ring Breathing | ~1030 | Strong |
| Aniline Ring | Ring Breathing | ~1000 | Strong |
| Aromatic Rings | C=C Stretch | 1580-1610 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons on the aniline ring, the pyridine ring, the methylene bridge, and the amine group.
The protons on the aniline ring would appear as two doublets in the aromatic region (approximately 6.6-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons of the pyridine ring are expected to be the most downfield due to the electron-withdrawing nature of the nitrogen atom, with signals likely appearing between 7.3 and 8.6 ppm. The methylene protons (-CH₂-) of the methoxy (B1213986) bridge would present as a singlet at approximately 5.1 ppm. The amine (NH₂) protons would also produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Expected ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-2, H-6 | ~8.5-8.6 | m | 2H |
| Pyridine H-4, H-5 | ~7.3-7.8 | m | 2H |
| Aniline H (ortho to -O) | ~6.8-7.0 | d | 2H |
| Aniline H (ortho to -NH₂) | ~6.6-6.7 | d | 2H |
| Methylene (-O-CH₂-Py) | ~5.1 | s | 2H |
¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would show 10 distinct signals in the aromatic region (for the 11 aromatic carbons, with some potential overlap) and one signal in the aliphatic region for the methylene carbon.
The carbon atoms of the pyridine ring would appear in the range of approximately 123-150 ppm. The carbons of the aniline ring would be observed between approximately 115 and 150 ppm. The carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) will have characteristic downfield shifts. The aliphatic methylene carbon (-CH₂-) is expected to have a signal around 70 ppm.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2, C-6 | ~148-150 |
| Pyridine C-4 | ~135 |
| Pyridine C-5 | ~123 |
| Pyridine C-3 | ~134 |
| Aniline C (ipso, -O) | ~150 |
| Aniline C (ipso, -NH₂) | ~142 |
| Aniline C (ortho to -O) | ~115 |
| Aniline C (ortho to -NH₂) | ~116 |
2D NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure. emerypharma.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). google.com For this compound, COSY would show correlations between the adjacent protons on both the aniline and pyridine rings, confirming their substitution patterns. No correlation would be expected for the methylene singlet or the amine singlet.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. google.com It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule, including the methylene group and the aromatic C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. google.com This is crucial for establishing the connectivity between the different fragments of the molecule. For instance, HMBC would show a correlation from the methylene protons (-CH₂-) to the C-3 carbon of the pyridine ring and the ipso-carbon of the aniline ring's ether linkage, confirming the C-O-C bridge. It would also show correlations between protons and carbons across the aromatic rings, solidifying the assignments.
Through the combined application of these 1D and 2D NMR techniques, the complete and unambiguous structural assignment of this compound can be achieved.
Compound Names
| Compound Name |
| This compound |
| Aniline |
| Pyridine |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragment ions.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₂N₂O. The theoretical exact mass, calculated from the sum of the masses of the most abundant isotopes of its constituent atoms, can be compared to the experimentally determined value to confirm the compound's identity. While specific experimental HRMS data for this compound is not widely published, the theoretical monoisotopic mass for its isomer, 4-(pyridin-4-ylmethoxy)aniline (B1314274), which shares the same molecular formula, has been computed. nih.gov This value serves as the benchmark for experimental verification.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Theoretical Exact Mass ([M]) | 200.09496 Da |
| Theoretical m/z ([M+H]⁺) | 201.10276 Da |
This data is computed for the isomer 4-(pyridin-4-ylmethoxy)aniline and is theoretically identical for this compound. nih.gov
Electron ionization (EI) mass spectrometry typically causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure.
Key predicted fragmentation pathways include:
Formation of the Pyridylmethyl Cation: Cleavage of the ether bond between the oxygen and the methylene bridge (CH₂-O) is highly probable, leading to the formation of a stable pyridin-3-ylmethyl cation. This fragment is expected to be a major peak in the spectrum.
Formation of the Aminophenoxy Cation: The alternative cleavage could produce a 4-aminophenoxy cation.
Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structure of Fragment |
| 200 | Molecular Ion [C₁₂H₁₂N₂O]⁺ | [C₅H₄NCH₂OC₆H₄NH₂]⁺ |
| 92 | Pyridin-3-ylmethyl cation | [C₅H₄NCH₂]⁺ |
| 108 | 4-Aminophenoxy cation | [OC₆H₄NH₂]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Although a single-crystal X-ray structure for this compound itself has not been detailed in the surveyed literature, the crystal structure of a closely related derivative, N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide , provides valuable insight into the molecular geometry. iucr.org This derivative maintains the core pyridin-3-ylmethoxy-aniline framework.
In the reported structure of the derivative, the molecule is not planar. The dihedral angle between the central benzene ring and the pyridine ring is 81.26 (6)°, while the angle between the central benzene ring and the terminal difluorobenzamide ring is 73.35 (7)°. iucr.org This twisted conformation is likely adopted to minimize steric hindrance between the aromatic systems. The molecules pack in the crystal lattice to form a highly ordered three-dimensional structure.
Table 3: Selected Crystallographic Data for the Derivative N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₁₃ClF₂N₂O₂ | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| Dihedral Angle (Pyridine Ring // Benzene Ring) | 81.26 (6)° | iucr.org |
The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are critical in determining the stability and physical properties of the crystalline solid.
In the crystal structure of the derivative N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide, several key interactions are observed:
Hydrogen Bonding: The primary interaction involves classical N—H···N hydrogen bonds between the amide hydrogen of one molecule and the pyridine nitrogen of an adjacent molecule. iucr.org These bonds link molecules into inversion dimers, creating a stable R²₂(22) ring motif. iucr.org Weaker C—H···O and C—H···F hydrogen bonds also contribute to the formation of dimers. iucr.org
Pi-Stacking Interactions: The N—H···N linked dimers are further connected into chains by π–π stacking interactions between the pyridine rings of adjacent dimers, with a centroid-to-centroid distance of 3.8541 (12) Å. iucr.org
For the parent compound, this compound, similar interactions are expected to dictate its crystal packing. The aniline group (-NH₂) provides two hydrogen bond donors, while the pyridine nitrogen and the ether oxygen act as potential hydrogen bond acceptors. This functionality allows for the formation of robust hydrogen-bonding networks, likely involving N—H···N and N—H···O contacts. Furthermore, the presence of two aromatic rings (phenyl and pyridyl) facilitates stabilizing π–π stacking interactions.
Table 4: Intermolecular Interactions Observed in a Crystalline Derivative
| Interaction Type | Description | Reference |
| N—H···N Hydrogen Bond | Links molecules into inversion dimers (R²₂(22) ring) | iucr.org |
| π–π Stacking | Occurs between adjacent pyridine rings, linking dimers into chains | iucr.org |
| C—H···O Hydrogen Bond | Contributes to dimer formation | iucr.org |
| C—H···F Hydrogen Bond | Contributes to dimer formation | iucr.org |
| C—H···π Interaction | Augments the linking of dimers into chains | iucr.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
No specific research findings containing DFT calculations for the electronic structure and molecular geometry of 4-(Pyridin-3-ylmethoxy)aniline were found.
Frontier Molecular Orbital (FMO) Analysis
No specific research findings containing FMO analysis, including HOMO-LUMO energies and orbital distributions for this compound, were found.
Electrostatic Potential Surface (EPS) Mapping
No specific research findings containing EPS maps for this compound were found.
Molecular Modeling and Simulation
Conformational Analysis and Energy Minimization
No specific research findings containing conformational analysis or energy minimization studies for this compound were found.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
No specific research findings containing molecular dynamics simulations to investigate the dynamic behavior of this compound were found.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical relationships that correlate a compound's chemical structure with its biological activity. This process typically involves generating molecular descriptors and developing a statistical model.
Descriptor Generation and Selection
The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometric, and electronic properties. For related compounds, descriptors such as 2D-autocorrelation, GETAWAY (Geometry, Topology and Atom-Weight Assembly), and fragment-based polar surface area (PSA) have been utilized. However, specific descriptors generated and selected for a QSAR study of this compound have not been reported.
Development of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence potency. Studies on analogous kinase inhibitors have successfully developed CoMFA and CoMSIA models, which have shown strong predictive ability for their respective series of compounds. For example, a CoMSIA model for a series of c-Met kinase inhibitors included steric, electrostatic, hydrophobic, and hydrogen bond-donor fields. A specific CoMFA or CoMSIA model for this compound has not been documented.
Prediction of Structural Modulations on Potency
A key application of QSAR models is to predict how changes to a molecule's structure will affect its biological potency. The contour maps from CoMFA/CoMSIA can guide the design of new, more potent analogues by indicating favorable and unfavorable modifications. For related aniline (B41778) derivatives, these models have rationalized the structure-activity relationships (SAR) and guided the optimization of lead compounds. Without a dedicated QSAR model for this compound, predictions on how its structural modulation would affect potency remain speculative.
In Silico Ligand-Target Interaction Studies
In silico studies, such as molecular docking and interaction fingerprinting, are crucial for predicting how a ligand might bind to its protein target.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity. Docking studies on similar compounds, such as 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) derivatives, have been performed to explore their binding modes within the ATP-binding sites of kinases like EGFR and HER2. These studies often reveal key interactions, such as hydrogen bonds and π-stacking, that are critical for affinity. However, specific molecular docking simulations predicting the binding mode of this compound have not been published.
Protein-Ligand Interaction Fingerprint (PLIF) Analysis
PLIF analysis is used to summarize and compare the interaction patterns between a protein and one or more ligands. It transforms 3D interaction data into a binary fingerprint, which can be used for screening and analyzing binding modes. This method has been applied in the study of kinase inhibitors to evaluate new compounds and understand the key interactions necessary for binding. A PLIF analysis for this compound is not available in the current body of scientific literature.
Analysis of Key Binding Interactions
Detailed computational studies involving molecular docking and dynamic simulations are essential to map the precise binding mode of this compound within a protein's active site. Such analyses can identify the key amino acid residues involved in the interaction and quantify the energetic contributions of different types of non-covalent bonds.
Hydrogen Bonds: The structure of this compound contains several hydrogen bond donors and acceptors. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) linker can act as hydrogen bond acceptors, while the amine group on the aniline ring can serve as a hydrogen bond donor. General computational analyses suggest the pyridine ring is a key contributor to hydrogen bonding interactions with biological targets researchgate.net. However, specific molecular docking studies detailing the precise amino acid partners and the geometry of these bonds for this compound are not available in the reviewed literature.
Pi-Pi Stacking: The aromatic nature of both the pyridine and aniline rings allows for the formation of pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions, where the pi-orbitals of the aromatic rings overlap, can significantly contribute to the stability of the ligand-protein complex. It is predicted that the pyridine ring, in particular, participates in pi-stacking interactions researchgate.net. However, detailed computational analyses that confirm and characterize these interactions with specific amino acid residues for this compound are not found in the current body of scientific literature.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Synthesis
4-(Pyridin-3-ylmethoxy)aniline serves as a versatile precursor in the construction of elaborate molecular architectures. The primary amino group on the aniline (B41778) ring is a key reactive site, readily participating in reactions such as acylation, alkylation, and diazotization. This reactivity allows for its integration into larger molecules.
A significant application of this compound is in the synthesis of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. The aniline functional group is a common starting point for building fused ring systems. For instance, it can be used to construct quinazoline (B50416) skeletons, a core structure in many biologically active compounds. The synthetic utility of anilines as building blocks is well-established, enabling the creation of complex, drug-like molecules through various reaction pathways, including multicomponent reactions. beilstein-journals.orgnih.gov The presence of the pyridin-3-ylmethoxy group adds another layer of functionality, offering a site for coordination with metal ions or for influencing the electronic properties of the final molecule.
Synthesis of Functionalized Derivatives and Analogues
The unique structure of this compound allows for its use in the targeted synthesis of a wide array of functionalized derivatives.
The quinazoline ring system is a prominent scaffold in numerous pharmaceutical agents. chemmethod.com Derivatives of 4(3H)-quinazolinone, in particular, are known to possess a wide spectrum of biological activities. chemmethod.comptfarm.pl The synthesis of these structures often involves the use of anthranilic acid or its derivatives as starting materials. chemmethod.com
This compound can be readily employed as the amine component in the construction of the quinazoline core. General synthetic strategies include the condensation of an aniline with a 2-aminobenzoyl derivative. For example, reacting this compound with N-acylanthranilates or 2-halobenzoyl halides, followed by cyclization, can yield 4-anilinoquinazolines substituted with the pyridinylmethoxy group at the aniline ring. Another established route is the reaction with isatoic anhydride, which provides 2-amino-N-aryl-benzamides that can be cyclized to form quinazolinones. nih.gov The resulting quinazoline derivatives, bearing the pyridin-3-ylmethoxy tail, can be further modified to explore structure-activity relationships for various biological targets.
| Starting Materials | Key Reaction Type | Resulting Quinazoline Type | Reference |
|---|---|---|---|
| Aniline derivative + Anthranilic acid derivative | Condensation / Cyclization | Substituted Quinazolinones | chemmethod.com |
| Aniline derivative + 2-Aminobenzamide | Condensation | Substituted Quinazolinones | chemmethod.com |
| Aniline derivative + Isatoic anhydride | Ring-opening / Cyclization | Substituted Quinazolinones | nih.gov |
| Aniline derivative + N-Acylanthranilate | Amidation / Cyclization | 4-Anilinoquinazolines | nih.gov |
The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for amide and ester groups and is a core component in many compounds with therapeutic potential. biointerfaceresearch.com A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents. jchemrev.comacs.org To incorporate this compound into an oxadiazole scaffold, it would first be converted into a corresponding acid hydrazide. This could be achieved by acylating the aniline with a suitable reagent like chloroacetyl chloride, followed by reaction with hydrazine. The resulting hydrazide can then undergo cyclization, for instance, by reacting with carbon disulfide in a basic medium to form an oxadiazole-2-thione, which can be further functionalized. acs.org
Imidazo[1,2-a] acs.orgrsc.orgurfu.rutriazines represent another class of fused heterocyclic systems with significant chemical interest. rsc.org The synthesis of these scaffolds can be achieved through the annulation of 2-amino-1,3,5-triazines with α-haloketones or 1,3-dicarbonyl compounds. rsc.orgresearchgate.net Aniline derivatives can serve as precursors to the required 2-amino-triazine. By reacting this compound with dicyandiamide, a corresponding biguanide (B1667054) derivative can be formed, which upon cyclization would yield a 2-amino-triazine bearing the 4-(pyridin-3-ylmethoxy)phenyl substituent. This intermediate could then be reacted with various ketones or dicarbonyl compounds to construct the fused imidazo-triazine ring system. rsc.orgresearchgate.net
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties. The functionalization of the aniline monomer is a key strategy to improve properties like solubility and processability. rsc.org this compound can be used as a functionalized monomer for copolymerization with aniline or for homopolymerization. acs.orgrroij.com
The synthesis is typically carried out via chemical oxidative polymerization, using an oxidant such as ammonium (B1175870) persulfate in an acidic medium. rroij.commdpi.com The incorporation of the bulky, flexible pyridin-3-ylmethoxy side group is expected to increase the solubility of the resulting polymer in common organic solvents by disrupting the inter-chain packing. rsc.org However, this disruption and the steric hindrance from the substituent may also lead to a decrease in electrical conductivity compared to unsubstituted PANI. acs.orgrroij.com The pyridine (B92270) moiety in the side chain also offers a site for post-polymerization modification, such as metal coordination or quaternization, to further tune the material's properties.
| Substituent Type on Aniline Ring | Effect on Solubility | Effect on Conductivity | Reference |
|---|---|---|---|
| Alkyl / Alkoxy groups | Increased solubility in organic solvents | Generally decreases | rsc.org |
| Poly(ethylene oxide) chains | Increased solubility | Decreases with increasing chain length | acs.org |
| Sulfonic acid groups | Increased solubility in aqueous solutions | Maintained or slightly decreased | rsc.org |
| Bulky groups causing steric hindrance | Increased solubility | Decreases | rroij.com |
Exploration in Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Organic molecules featuring an electron donor group connected to an electron acceptor group through a π-conjugated system often exhibit significant NLO properties. ias.ac.in The structure of this compound, which links an electron-donating aniline moiety to a π-deficient (electron-accepting) pyridine ring via a flexible ether linkage, fits this donor-π-acceptor design paradigm. This intramolecular charge transfer character is a key prerequisite for high molecular hyperpolarizability, a measure of NLO activity.
Pyridine and its derivatives are widely used as ligands in coordination chemistry to assemble metal complexes and coordination polymers. jscimedcentral.comnih.gov The nitrogen atom of the pyridine ring in this compound can act as a Lewis base, coordinating to various metal centers. jscimedcentral.com By forming coordination compounds, the individual molecular NLO properties can be organized and enhanced in the solid state.
The synthesis of such compounds typically involves reacting the ligand with a suitable metal salt in a solvent system, often employing techniques like slow evaporation or hydrothermal synthesis to obtain crystalline materials. rsc.org The formation of non-centrosymmetric crystal structures is critical for observing second-order NLO effects like second-harmonic generation (SHG). Research has shown that coordination networks built from unsymmetrical pyridine-derived ligands can crystallize in acentric space groups and exhibit significant NLO activity. For example, a zinc complex with pyridine-3,4-dicarboxylate was found to have an SHG efficiency approximately five times that of the standard material potassium dihydrogen phosphate (B84403) (KDP). rsc.org This demonstrates the potential of using ligands like this compound to construct novel NLO-active coordination materials.
Development of Precursors for Radiopharmaceuticals or Probes
The development of novel radiopharmaceuticals and molecular probes for imaging techniques like Positron Emission Tomography (PET) is a dynamic area of research in medicinal chemistry and nuclear medicine. Aniline and its derivatives are versatile precursors in the synthesis of various biologically active molecules, including those designed as PET tracers. nih.gov However, a review of the current scientific literature indicates that this compound has not been specifically reported as a precursor for the development of radiopharmaceuticals or imaging probes.
The general strategy for developing a PET tracer involves identifying a biologically active molecule that binds to a specific target (e.g., a receptor, enzyme, or transporter) and then radiolabeling it with a positron-emitting radionuclide, most commonly Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov The aniline functional group in a precursor molecule can be a key site for chemical modification and the introduction of the radiolabel.
For instance, the amino group of an aniline derivative can be alkylated, acylated, or used in coupling reactions to attach a prosthetic group containing the radionuclide. The choice of radiolabeling strategy depends on the specific radionuclide, the chemical structure of the precursor, and the desired properties of the final radiotracer.
Table 2: Common Radionuclides and General Precursor Requirements for PET Tracer Synthesis
| Radionuclide | Half-life (minutes) | Common Labeling Chemistry | General Precursor Requirements |
| ¹¹C | 20.4 | Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | Precursor with a nucleophilic site (e.g., -OH, -NH₂, -SH) |
| ¹⁸F | 109.8 | Nucleophilic substitution with [¹⁸F]fluoride | Precursor with a good leaving group (e.g., tosylate, mesylate, nitro group) |
While the pyridine and aniline moieties are present in many known PET tracers, the specific compound this compound would require further investigation to determine its potential as a precursor. This would involve designing and synthesizing derivatives suitable for radiolabeling and then evaluating their biological properties, such as target affinity, specificity, and in vivo pharmacokinetics. mdpi.com At present, no such studies have been published.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The future synthesis of "4-(Pyridin-3-ylmethoxy)aniline" will likely be guided by the principles of green chemistry, emphasizing efficiency, sustainability, and the use of innovative catalytic systems. Traditional methods for synthesizing similar diaryl ethers or amino-pyridinyl compounds often rely on harsh reaction conditions and the use of stoichiometric reagents.
Catalytic and Biocatalytic Approaches: Future synthetic strategies are expected to move towards novel catalytic methods. This includes the use of transition-metal catalysts, such as palladium and copper, for cross-coupling reactions to form the ether linkage under milder conditions. doaj.org There is also a growing interest in the development of chemoenzymatic processes for the synthesis of aniline-derived amides, which could be adapted for the synthesis of "this compound" and its analogues. wikipedia.org Enzymatic synthesis offers the potential for high selectivity and reduced environmental impact. researchgate.netrsc.org The use of whole-cell biocatalysis for the production of aromatic amines from renewable feedstocks is another promising avenue. nih.gov
Flow Chemistry and Automation: Innovations in synthetic route design, such as the adoption of flow chemistry, are anticipated to play a significant role. chempanda.com Flow reactors can offer precise control over reaction parameters, leading to improved yields and safety. chempanda.com Furthermore, the integration of artificial intelligence (AI) and machine learning in synthetic route design is becoming increasingly prevalent. researchgate.netagropages.com These technologies can predict optimal reaction pathways, considering factors like cost, yield, and sustainability, thereby accelerating the development of efficient synthetic protocols for complex molecules like "this compound". researchgate.netagropages.commdpi.com
Table 1: Comparison of Potential Synthetic Methodologies for Aniline (B41778) Derivatives
| Methodology | Potential Advantages | Key Research Areas |
|---|---|---|
| Transition-Metal Catalysis | High efficiency, broad substrate scope, milder reaction conditions. | Development of novel ligands, use of earth-abundant metals. |
| Enzymatic/Biocatalysis | High selectivity, environmentally benign, use of renewable resources. | Enzyme engineering, cascade reactions, whole-cell systems. nih.gov |
| Flow Chemistry | Improved safety and control, scalability, integration with automation. | Microreactor design, real-time reaction monitoring. chempanda.com |
| AI-Driven Synthesis | Accelerated route design, optimization of reaction conditions, prediction of green metrics. researchgate.net | Development of predictive algorithms, integration with robotic synthesis platforms. agropages.com |
Advanced Computational Methodologies for Structure-Function Elucidation
Computational chemistry is set to be a cornerstone in unraveling the full potential of "this compound". A variety of advanced computational techniques can be employed to predict its properties and guide experimental work, thereby saving time and resources.
Density Functional Theory (DFT) Studies: DFT calculations will be instrumental in understanding the fundamental electronic structure, geometry, and reactivity of "this compound". researchgate.netresearchgate.net Such studies can predict key parameters like HOMO-LUMO energy gaps, dipole moments, and vibrational frequencies, which are crucial for understanding its potential in electronic and optical applications. researchgate.netmdpi.com For instance, DFT has been used to study the antioxidant profile of aniline derivatives complexed with other molecules. doaj.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of "this compound" in different environments, such as in solution or in complex with biological macromolecules. acs.orgnih.gov This is particularly relevant for predicting its pharmacokinetic profile if considered as a scaffold for drug design. nih.govacs.org MD simulations have been successfully used to study the interactions of polyaniline chains and their inclusion complexes. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: For exploring the potential biological activities of a library of "this compound" derivatives, QSAR modeling will be a powerful tool. nih.gov By correlating structural descriptors with biological activity, QSAR models can predict the potency of new analogues and guide the design of compounds with enhanced therapeutic properties. wikipedia.orgnih.gov Studies on other aniline derivatives have successfully used QSAR to predict properties like lipophilicity. nih.govagropages.com
Table 2: Computational Methodologies for Analyzing "this compound"
| Computational Method | Key Insights Provided | Potential Applications |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reactivity, spectroscopic properties. mdpi.com | Materials science (electronics, optics), reaction mechanism studies. doaj.org |
| Molecular Dynamics (MD) | Conformational analysis, solvation effects, binding interactions with macromolecules. acs.org | Medicinal chemistry (drug-receptor interactions), polymer science. |
| QSAR Modeling | Prediction of biological activity, identification of key structural features for activity. nih.gov | Drug discovery, toxicology assessment. agropages.com |
Exploration of the Compound's Utility in Emerging Chemical Fields
The unique hybrid structure of "this compound", combining an electron-rich aniline ring with an electron-deficient pyridine (B92270) ring through a flexible ether linkage, makes it a promising candidate for a variety of applications in emerging chemical fields.
Medicinal Chemistry: The pyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and is known for a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. nih.govnih.gov Similarly, aniline derivatives are precursors to many pharmaceuticals. wikipedia.org The combination of these two moieties in "this compound" suggests its potential as a core structure for the development of novel therapeutic agents. Future research could focus on its evaluation as a kinase inhibitor, a class of drugs that often feature similar structural motifs. nih.govekb.egdnu.dp.ua
Materials Science: Aniline derivatives are fundamental building blocks for conducting polymers like polyaniline, which have applications in electronic devices, sensors, and energy storage. nih.govacs.orgrsc.org The incorporation of the pyridine unit could modulate the electronic properties of such polymers. acs.org Furthermore, pyridine-based compounds are being explored as fluorescent sensors for the detection of metal ions and organic molecules. doaj.orgmdpi.commdpi.com The photophysical properties of "this compound" could be investigated for similar sensing applications. mdpi.com
Agrochemicals: Pyridine-based compounds are crucial in the agrochemical industry, serving as fungicides, herbicides, and insecticides. nih.govchempanda.comresearchgate.netresearchgate.net The structural features of "this compound" could be exploited in the design of new and effective agrochemicals with potentially novel modes of action. nih.govagropages.com
Catalysis: The nitrogen atoms in both the aniline and pyridine moieties can act as coordination sites for metal ions. This suggests that "this compound" could serve as a ligand in catalysis. nih.gov Aniline derivatives have been shown to act as nucleophilic catalysts in certain organic reactions. rsc.org Future work could explore the catalytic activity of this compound or its metal complexes in various chemical transformations.
Table 3: Potential Applications of "this compound" in Emerging Fields
| Field | Potential Role | Rationale |
|---|---|---|
| Medicinal Chemistry | Scaffold for kinase inhibitors, antimicrobial agents. nih.govnih.gov | Presence of pyridine and aniline moieties, common in bioactive molecules. nih.gov |
| Materials Science | Monomer for conducting polymers, fluorescent sensor. mdpi.comrsc.org | Aniline is a precursor to polyaniline; pyridine derivatives exhibit fluorescence. doaj.orgacs.org |
| Agrochemicals | Lead compound for novel pesticides. nih.gov | Pyridine is a key component in many existing agrochemicals. researchgate.netresearchgate.net |
| Catalysis | Ligand for metal catalysts, organocatalyst. nih.gov | Presence of coordinating nitrogen atoms and potential for nucleophilic catalysis. rsc.org |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 4-(Pyridin-3-ylmethoxy)aniline, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A two-step synthesis is recommended. First, perform nucleophilic substitution between 4-nitroaniline and 3-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the pyridinylmethoxy group. Second, reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol). Monitor reaction progress via TLC and confirm purity using HPLC (≥95%) .
- Key Considerations : Adjust reaction time and temperature to minimize by-products. Use inert atmospheres during hydrogenation to prevent oxidation.
Q. How can spectroscopic techniques (NMR, LCMS) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), the aniline NH₂ (δ ~5.0 ppm, broad), and the pyridinylmethoxy –OCH₂– group (δ ~4.5 ppm).
- LCMS : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z 217). Confirm fragmentation patterns consistent with the pyridine and aniline moieties.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate the product from unreacted starting materials. For high-purity batches (>99%), recrystallize from ethanol/water. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Employ single-crystal X-ray diffraction (SXRD) using SHELXL for refinement . For challenging crystals (e.g., twinned or low-resolution), use the Olex2 interface to optimize hydrogen bonding and torsional parameters. Compare Hirshfeld surfaces to analyze intermolecular interactions (e.g., π-π stacking between pyridine rings) .
- Case Study : A similar quinoline derivative required SHELXD for phase refinement due to weak diffraction patterns .
Q. What computational methods (DFT, MD) predict the reactivity and stability of this compound in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density distributions, focusing on the aniline NH₂ and pyridine N as potential reactive sites. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) can model stability under varying pH and temperature .
Q. How do substituent effects (e.g., methoxy vs. methyl groups) on the pyridine ring influence biological activity?
- Methodological Answer : Synthesize analogs (e.g., 4-(Pyridin-4-ylmethoxy)aniline) and compare their bioactivity in assays (e.g., enzyme inhibition). Methoxy groups enhance electron density, potentially increasing binding affinity to hydrophobic pockets, as seen in PD-L1 inhibitors like YPD-29B . Use SAR studies to correlate substituent position with efficacy.
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
- Methodological Answer : Replicate experiments under standardized conditions (solvent, catalyst loading). Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with databases (e.g., PubChem ). For crystallographic conflicts, redetermine structures and deposit data in the Cambridge Crystallographic Database (CCDC) .
Experimental Design
Q. What strategies optimize the scale-up of this compound synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
